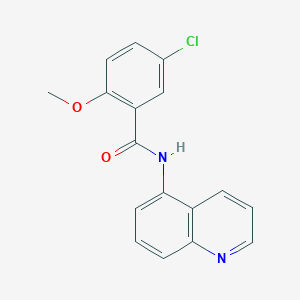
5-chloro-2-methoxy-N-5-quinolinylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-methoxy-N-5-quinolinylbenzamide, also known as CQBA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
作用机制
The mechanism of action of 5-chloro-2-methoxy-N-5-quinolinylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 5-chloro-2-methoxy-N-5-quinolinylbenzamide has been shown to inhibit the activity of several enzymes involved in cancer cell growth, and has also been found to inhibit the signaling pathway that regulates the growth and survival of cancer cells.
Biochemical and Physiological Effects
5-chloro-2-methoxy-N-5-quinolinylbenzamide has a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 5-chloro-2-methoxy-N-5-quinolinylbenzamide has been found to have anti-inflammatory and antioxidant effects. It has also been shown to have neuroprotective properties, and has been studied for its potential use in the treatment of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 5-chloro-2-methoxy-N-5-quinolinylbenzamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for researchers studying cancer biology. However, there are also some limitations to using 5-chloro-2-methoxy-N-5-quinolinylbenzamide in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 5-chloro-2-methoxy-N-5-quinolinylbenzamide has been found to have some toxicity in certain cell types, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 5-chloro-2-methoxy-N-5-quinolinylbenzamide. One area of research that is particularly promising is the development of new drugs based on the structure of 5-chloro-2-methoxy-N-5-quinolinylbenzamide. Researchers are currently exploring ways to modify the structure of 5-chloro-2-methoxy-N-5-quinolinylbenzamide to improve its efficacy and reduce its toxicity. Additionally, researchers are studying the potential use of 5-chloro-2-methoxy-N-5-quinolinylbenzamide in combination with other drugs to enhance its anti-cancer properties. Finally, researchers are also exploring the potential use of 5-chloro-2-methoxy-N-5-quinolinylbenzamide in the treatment of other diseases, such as malaria and Alzheimer's disease.
合成方法
The synthesis of 5-chloro-2-methoxy-N-5-quinolinylbenzamide involves several steps. The first step is the preparation of 5-chloro-2-methoxybenzoic acid, which is then reacted with 5-aminoquinoline to form 5-chloro-2-methoxy-N-5-quinolinylbenzamide. This process can be optimized to increase the yield of the final product.
科学研究应用
5-chloro-2-methoxy-N-5-quinolinylbenzamide has been extensively studied for its potential use in scientific research. One area of research where 5-chloro-2-methoxy-N-5-quinolinylbenzamide has been particularly useful is in the study of cancer. 5-chloro-2-methoxy-N-5-quinolinylbenzamide has been found to have anti-cancer properties, and has been shown to inhibit the growth of several types of cancer cells in vitro. In addition to its anti-cancer properties, 5-chloro-2-methoxy-N-5-quinolinylbenzamide has also been studied for its potential use in the treatment of other diseases, such as malaria and Alzheimer's disease.
属性
IUPAC Name |
5-chloro-2-methoxy-N-quinolin-5-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-16-8-7-11(18)10-13(16)17(21)20-15-6-2-5-14-12(15)4-3-9-19-14/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGICLMUFXUCUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197601 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-chloro-2-methoxy-N-5-quinolinylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(4-methyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5785657.png)
![N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5785667.png)
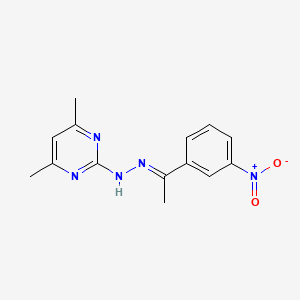
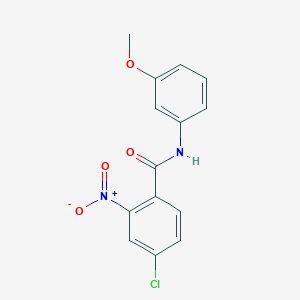
![4-ethyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5785687.png)
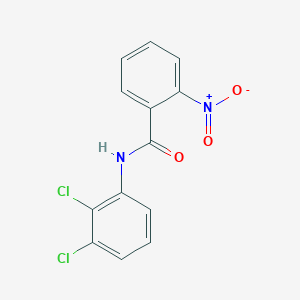
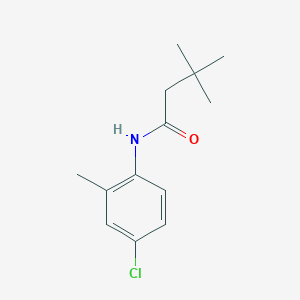
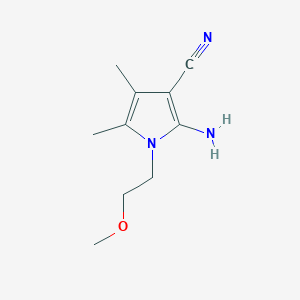
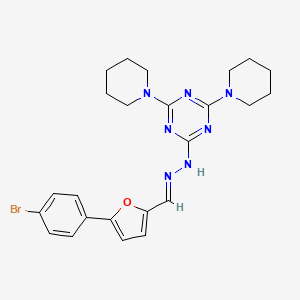
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5785714.png)
![N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5785721.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5785723.png)
![1-benzofuran-2-yl(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5785744.png)